
1-Boc-L-prolyl-L-alanine
概要
説明
“1-Boc-L-prolyl-L-alanine” is a key building block for norsecurinine-type alkaloids and isaindigotidione carboskeleton . It is also a substrate for human kidney prolinase (prolyl dipeptidase) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H22N2O5 . The InChI code for this compound is 1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 .
科学的研究の応用
Enzymatic Functions and Industrial Applications
Alanine dehydrogenase (AlaDH) catalyzes the conversion of L-alanine to pyruvate and vice versa. This enzyme plays a critical role in microorganisms' metabolism, influencing energy generation through the tricarboxylic acid cycle and contributing to the synthesis of proteins and other amino acids. Beyond its biological significance, AlaDH exhibits potential in pharmaceutical, environmental, and food industries due to its ability to mediate redox balancing and reduce glyoxylate into glycine. Such applications underscore the versatility and industrial relevance of enzymes related to alanine metabolism (Dave & Kadeppagari, 2019).
Role in Plant Physiology
β-Alanine, a non-proteinogenic amino acid, plays a unique role in plant physiology, including involvement in stress response mechanisms and the biosynthesis of essential compounds like pantothenate (vitamin B5). Its accumulation in plants is linked to protection against abiotic stresses, such as extreme temperatures and heavy metal exposure, and may contribute to lignin biosynthesis and ethylene production. These findings highlight the complex roles non-proteinogenic amino acids, akin to 1-Boc-L-prolyl-L-alanine, can play in biological systems, offering potential avenues for enhancing plant resilience and productivity (Parthasarathy, Savka, & Hudson, 2019).
Amino Acids in Stress Resistance
The accumulation of certain amino acids, such as glycine betaine and proline, is a common plant response to environmental stresses. These compounds are thought to protect enzyme and membrane integrity and facilitate osmotic adjustment. Understanding the mechanisms by which these amino acids confer stress resistance can inform strategies for crop improvement and stress management, potentially paralleling research interests in compounds like this compound (Ashraf & Foolad, 2007).
Safety and Hazards
作用機序
Target of Action
1-Boc-L-prolyl-L-alanine is a synthetic proline analogue . Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . .
Mode of Action
Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
Biochemical Pathways
It’s known that the accumulation of abnormal or misfolded proteins, caused by the incorporation of amino acid analogues into nascent proteins, inhibits cell growth .
Result of Action
It’s known that the addition of certain amino acid analogues causes a rapid increase in the synthesis of heat shock proteins in cells .
Action Environment
It’s known that the response of cells to amino acid analogues can be comparable to that of heat shock stress .
生化学分析
Biochemical Properties
1-Boc-L-prolyl-L-alanine is a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well studied. It is known that L-proline analogues can induce a transient stress response in cells, comparable with that of heat shock stress . This suggests that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that L-proline analogues can compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that L-proline analogues can be valuable reagents for studying cellular metabolism .
Transport and Distribution
Many amino acid analogues are known to be transported into cells via amino acid permeases .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well studied. It is known that L-proline analogues can induce a transient stress response in cells, suggesting that they may have effects on the activity or function of proteins in specific compartments or organelles .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRRXYLLNDVBCL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


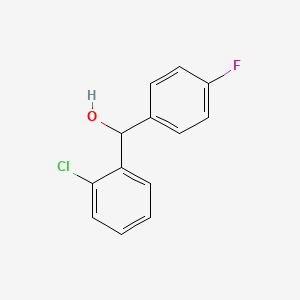
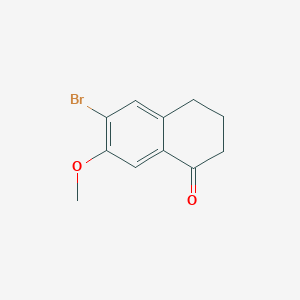



![Methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate](/img/structure/B3132009.png)
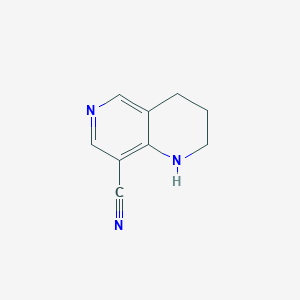


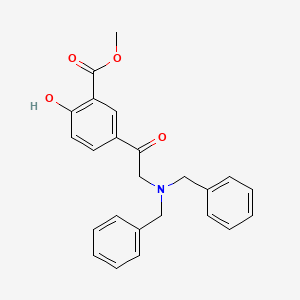
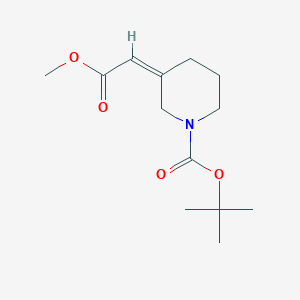

![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)
